5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a cinnamyl group and a 2,4-dimethylphenyl group attached, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the cinnamyl and 2,4-dimethylphenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be tailored to ensure safety, environmental compliance, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: shares structural similarities with other pyrazolo[3,4-d]pyrimidines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cinnamyl group enhances its ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-10-11-20(17(2)13-16)26-21-19(14-24-26)22(27)25(15-23-21)12-6-9-18-7-4-3-5-8-18/h3-11,13-15H,12H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKMGKOFAJTEA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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